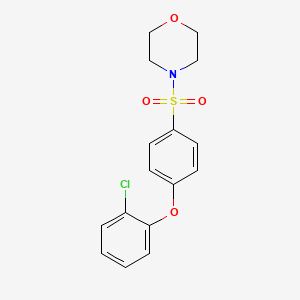

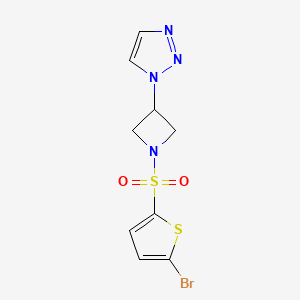

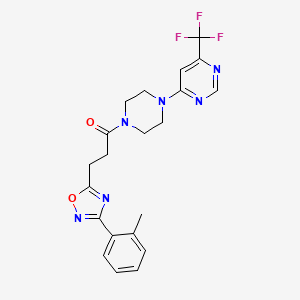

1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

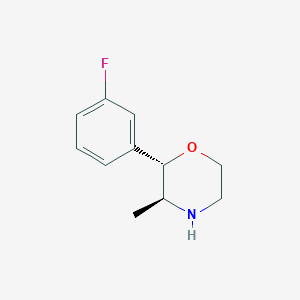

1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound with the molecular formula C9H9BrN4O2S2 . It is available for purchase from various suppliers.

Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, a triazole ring, and a thiophene ring, all connected by sulfonyl linkages . The presence of bromine indicates that this compound could potentially be used in further reactions as a precursor for other functional groups.Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.22. Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Regioselective Synthesis and Antibacterial Activity : Compounds structurally related to 1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have been synthesized via Cu(I) catalyzed 1,3-dipolar cycloaddition reactions, showing significant antibacterial activity against various bacterial species (Thirukovela et al., 2017).

- Convenient Synthons for Heterocyclic Compounds : 1-Sulfonyl-1,2,3-triazoles, akin to the compound , serve as stable precursors for the synthesis of various heterocycles, highlighting their versatility in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Biological Activities

- Antibacterial and Free Radical Scavenging Activity : Novel 1,2,3-triazole derivatives have been synthesized and evaluated for in vitro antibacterial activity and free radical scavenging ability, indicating potential therapeutic applications (Sreerama et al., 2020).

- Antibacterial Evaluation of Sulfonamide Bridged Disubstituted 1,2,3-Triazoles : Sulfonamide-bridged 1,4-disubstituted 1,2,3-triazoles have shown appreciable efficacy against bacterial strains, highlighting their potential as antibacterial agents (Yadav & Kaushik, 2022).

Innovative Synthetic Approaches

- Denitrogenative Transformations for Functionalized Heterocycles : Transition-metal-catalyzed decompositions of 1,2,3-triazoles have been utilized to form highly functionalized nitrogen-based heterocycles, demonstrating the compound's utility in advanced organic synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

1-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O2S2/c10-8-1-2-9(17-8)18(15,16)13-5-7(6-13)14-4-3-11-12-14/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWPDCJSMQXFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine](/img/structure/B2605652.png)

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2605655.png)

![methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2605656.png)

![methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate](/img/structure/B2605657.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605660.png)

![(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2605664.png)

![N-[4-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2605669.png)

![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2605672.png)